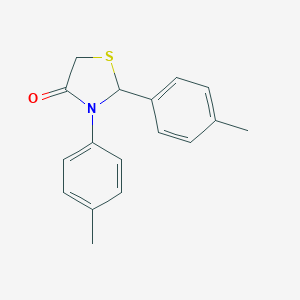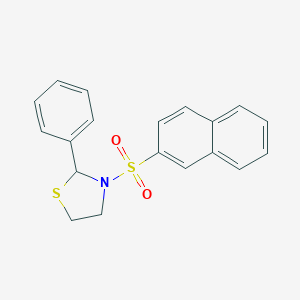
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a naphthalene-2-sulfonyl group and a phenyl group attached to a thiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-phenyl-thiazolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with reduced sulfonyl groups.
科学的研究の応用
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The phenyl and thiazolidine groups may also contribute to the compound’s overall biological activity by interacting with cellular components.
類似化合物との比較
Similar Compounds
Naphthalene-2-sulfonic acid: An organic compound with a similar sulfonyl group but lacking the thiazolidine and phenyl groups.
2-Phenyl-thiazolidine: A compound with a similar thiazolidine ring and phenyl group but lacking the naphthalene-2-sulfonyl group.
Uniqueness
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine is unique due to the combination of the naphthalene-2-sulfonyl, phenyl, and thiazolidine groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds mentioned above.
特性
分子式 |
C19H17NO2S2 |
|---|---|
分子量 |
355.5g/mol |
IUPAC名 |
3-naphthalen-2-ylsulfonyl-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C19H17NO2S2/c21-24(22,18-11-10-15-6-4-5-9-17(15)14-18)20-12-13-23-19(20)16-7-2-1-3-8-16/h1-11,14,19H,12-13H2 |
InChIキー |
YPAZQFTVOPSKOW-UHFFFAOYSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
正規SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


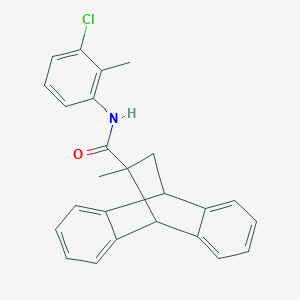
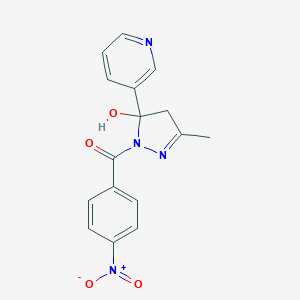
![5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
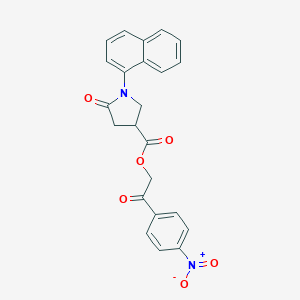
![2-[(4-Iodoanilino)methylene]cyclopentanone](/img/structure/B391961.png)
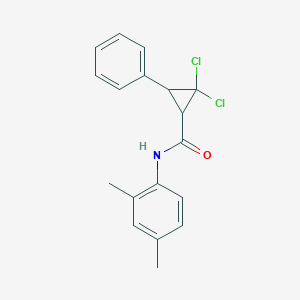
![3-[(3-Methoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B391963.png)
![2-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B391964.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B391966.png)

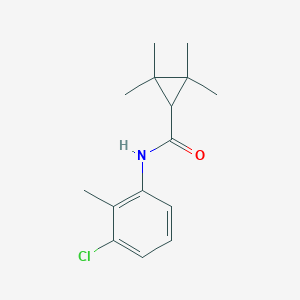
![ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)-3-METHOXYPHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B391972.png)
![4-(2,4-ditert-pentylphenoxy)-N-{4-[5-oxo-4-(1-phenyl-1H-tetraazol-5-yl)-3-(1-piperidinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B391973.png)
